Doxepin-N-beta-D-Glucuronide
CAS No.:
Cat. No.: VC18023740
Molecular Formula: C25H29NO7
Molecular Weight: 455.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H29NO7 |
|---|---|
| Molecular Weight | 455.5 g/mol |
| IUPAC Name | (3S,4R,5R,6R)-6-[[(3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)propyl]-dimethylazaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate |
| Standard InChI | InChI=1S/C25H29NO7/c1-26(2,24-22(29)20(27)21(28)23(33-24)25(30)31)13-7-11-17-16-9-4-3-8-15(16)14-32-19-12-6-5-10-18(17)19/h3-6,8-12,20-24,27-29H,7,13-14H2,1-2H3/b17-11+/t20-,21+,22-,23?,24-/m1/s1 |
| Standard InChI Key | HIWVLLQQFXUDIX-MSBDJBBOSA-N |
| Isomeric SMILES | C[N+](C)(CC/C=C/1\C2=CC=CC=C2COC3=CC=CC=C31)[C@H]4[C@@H]([C@@H]([C@@H](C(O4)C(=O)[O-])O)O)O |
| Canonical SMILES | C[N+](C)(CCC=C1C2=CC=CC=C2COC3=CC=CC=C31)C4C(C(C(C(O4)C(=O)[O-])O)O)O |
Introduction
Chemical Structure and Biosynthetic Pathway
Structural Characteristics
Doxepin-N-beta-D-glucuronide (C₁₉H₂₄NO₇·C₆H₉O₆; molecular weight 503.5 g/mol) consists of the tertiary amine group of N-desmethyldoxepin covalently bonded to beta-D-glucuronic acid via an N-glucuronidation reaction. The glucuronide moiety increases polarity, reducing passive diffusion across lipid membranes and facilitating urinary excretion .
Enzymatic Formation
The biosynthesis of doxepin-N-beta-D-glucuronide occurs in two stages:
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Primary Metabolism: Doxepin undergoes N-demethylation via cytochrome P450 (CYP) isoforms CYP2C19 and CYP2D6 to form N-desmethyldoxepin, an active metabolite with antidepressant properties .
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Glucuronidation: UDP-glucuronosyltransferases (UGTs), particularly UGT2B10, catalyze the conjugation of glucuronic acid to N-desmethyldoxepin . This reaction occurs predominantly in hepatic microsomes, though extrahepatic UGTs in the blood-brain barrier and kidneys may contribute .
Table 1: Key Enzymes in Doxepin-N-beta-D-Glucuronide Biosynthesis
| Enzyme Family | Isoform | Role | Tissue Localization |
|---|---|---|---|
| CYP | 2C19, 2D6 | N-demethylation of doxepin | Liver, intestinal mucosa |
| UGT | 2B10 | N-glucuronidation of N-desmethyldoxepin | Liver, brain endothelium |
Pharmacokinetic Profile
Elimination
Over 70% of a doxepin dose is excreted as glucuronide conjugates in urine, with <3% as unchanged drug . The elimination half-life of doxepin-N-beta-D-glucuronide is 15–18 hours, reflecting the rate-limiting step of renal clearance . Competitive inhibition of UGT2B10 by drugs like dothiepin or cidoxepin may prolong systemic exposure to N-desmethyldoxepin .
Table 2: Pharmacokinetic Parameters of Doxepin and Its Metabolites
| Parameter | Doxepin | N-desmethyldoxepin | Doxepin-N-beta-D-glucuronide |
|---|---|---|---|
| Bioavailability | 30% | – | – |
| Tmax (h) | 3.5 | 4.2 | 5.8 |
| Half-life (h) | 15 | 18 | 16 |
| Urinary Excretion | <3% | 12% | 67% |
Analytical Characterization
Chromatographic Methods
Reversed-phase high-performance liquid chromatography (HPLC) with polar-embedded stationary phases (e.g., C18 with hydrophilic endcapping) effectively resolves doxepin-N-beta-D-glucuronide from other metabolites. Mobile phases combining acetonitrile and ammonium formate (pH 3.0) achieve baseline separation with retention times of 8.2–9.5 minutes . Ultra-performance liquid chromatography–tandem mass spectrometry (UPLC-MS/MS) provides superior sensitivity (LOQ: 0.1 ng/mL) for quantifying trace glucuronide levels in plasma and urine .
Challenges in Detection
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Co-elution with Polar Metabolites: Sulfated conjugates and hydroxy metabolites require gradient elution or orthogonal column chemistries for differentiation .
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Ion Suppression: Matrix effects in biological samples necessitate stable isotope-labeled internal standards (e.g., deuterated doxepin-d3 glucuronide) .
Pharmacological and Clinical Implications
Drug-Drug Interactions
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UGT Inhibitors: Fluconazole and valproic acid reduce glucuronidation rates, increasing N-desmethyldoxepin plasma levels by 40–60% .
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CYP Inducers: Rifampicin accelerates doxepin metabolism, elevating glucuronide formation and potentially necessitating dose adjustments .
Genetic Variability
The UGT2B10*2 allele (rs2942857), prevalent in 8% of Asians and 45% of Africans, abolishes enzyme activity, leading to 3-fold higher N-desmethyldoxepin AUC in poor metabolizers . This polymorphism underscores the need for pharmacogenetic testing in populations at risk of toxicity.
Regulatory and Toxicological Considerations
Regulatory Status
Doxepin-N-beta-D-glucuronide is classified as an inactive metabolite by the FDA but requires monitoring in bioequivalence studies due to its impact on doxepin’s clearance . The European Medicines Agency mandates urinary glucuronide quantification in pediatric trials to assess developmental changes in UGT activity .
Toxicity Profile
Future Research Directions
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Blood-Brain Barrier Penetration: Investigate whether UGT2B10 in brain endothelia glucuronidates N-desmethyldoxepin locally, potentially mitigating central nervous system (CNS) toxicity .
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Prodrug Development: Engineer labile glucuronide derivatives to enhance doxepin’s bioavailability through targeted hydrolysis in the gut .
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Population Pharmacokinetics: Model the impact of UGT2B10 polymorphisms on glucuronide exposure across ethnic groups to optimize dosing guidelines .
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